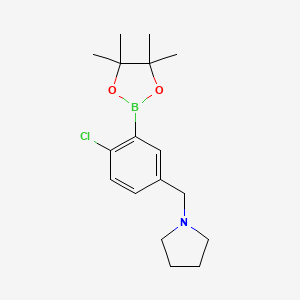

2-氯-5-(吡咯烷基甲基)苯硼酸,二茂环己醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” is a type of boronic ester, which is a valuable building block in organic synthesis . It is used in various chemical reactions, including the Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Synthesis Analysis

The synthesis of boronic esters like “2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” often involves the Suzuki–Miyaura coupling . This process combines exceptionally mild and functional group tolerant reaction conditions with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis

Boronic esters like “2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” are involved in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has also been reported .Physical and Chemical Properties Analysis

Boronic esters like “2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” are only marginally stable in water . The kinetics of their hydrolysis is dependent on the substituents in the aromatic ring, and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Phenylboronic acid, a related compound, has high solubility in ether and ketones, and very low solubility in hydrocarbon .科学研究应用

1. 保护合成

苯硼酸,包括 2-氯-5-(吡咯烷基甲基)苯硼酸、二茂环己醇酯等化合物,用于二胺和二醇等化合物的固态保护。这些化合物反应形成环状苯硼酰胺或酯,无需催化剂或助剂。由于易于获得和脱保护所需的温和水解条件,该过程对于杂硼烷和其他杂环化合物的保护合成非常有价值 (Kaupp, Naimi-Jamal, & Stepanenko, 2003)。

2. 溶解性增强

苯硼酸及其环状酯(如二茂环己醇酯)在各种有机溶剂中的溶解性对于各种应用至关重要。二茂环己醇酯在测试溶剂中的溶解性比母体酸更好,影响有机合成反应介质的设计 (Leszczyński, Hofman, & Sporzyński, 2020)。

3. 生物医学应用

苯硼酸酯整合到聚合物主链中,用于合成可被 H2O2 裂解的聚(酯-酰胺)。该应用在生物医学研究中特别有价值,其中聚合物的受控降解可用于药物递送系统 (Cui, Zhang, Du, & Li, 2017)。

4. 分析化学

分析反应性二茂环硼酸酯,例如 2-氯-5-(吡咯烷基甲基)苯硼酸,二茂环己醇酯,对于确保用于铃木偶联反应的化合物的纯度至关重要。已经开发出稳定和增溶这些酯用于色谱分析的策略,突出了它们在合成化学中的重要性 (Zhong et al., 2012)。

5. 有机合成

二茂环硼酸酯是各种有机反应中的关键中间体。它们的反应性和它们可以进行水解等转化的条件对于设计复杂分子的合成路线至关重要,包括潜在的新药和药物递送系统 (Achilli et al., 2013)。

安全和危害

While specific safety and hazard information for “2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” is not available, general precautions for handling boronic esters include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

未来方向

Boronic esters like “2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” continue to be valuable building blocks in organic synthesis . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and investigating potential applications in drug design and other areas of chemistry .

作用机制

Target of Action

The primary target of 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .

Pharmacokinetics

The pharmacokinetics of 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of the action of 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of complex organic compounds, which can be used in various applications, including drug synthesis .

Action Environment

The action of 2-Chloro-5-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment in which it is used .

属性

IUPAC Name |

1-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BClNO2/c1-16(2)17(3,4)22-18(21-16)14-11-13(7-8-15(14)19)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDVYFKEKQXAMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B2562972.png)

![N-[2-[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide](/img/structure/B2562973.png)

![N-[(2-Methoxypyridin-4-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2562977.png)

![2-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B2562978.png)